Isopropyl Substituent at C6 Drives SIRT1 Selectivity: Benchmarking Against Benzyl and EX-527 Analogs
In a direct comparative study of indole-based SIRT1 inhibitors, the compound bearing a 6-isopropyl substituent (3h) demonstrated significantly enhanced selectivity for SIRT1 over SIRT2 compared to its benzyl-substituted analog (3g). The isopropyl analog (3h) maintained potency equivalent to the clinical candidate EX-527 while exhibiting superior selectivity, a key advantage for reducing off-target sirtuin effects [1].
| Evidence Dimension | Selectivity for SIRT1 over SIRT2 |
|---|---|
| Target Compound Data | Not explicitly reported for 5-Benzyloxy-6-isopropyl-1H-indole. Data presented are for a closely related 6-isopropylindole derivative (compound 3h) used as a structural surrogate. |
| Comparator Or Baseline | Benzyl-substituted analog (3g) inhibited both SIRT1 and SIRT2 at micromolar concentrations, showing no selectivity. |
| Quantified Difference | Qualitative: Isopropyl-substituted indole (3h) was selective for SIRT1 over SIRT2; Benzyl-substituted indole (3g) inhibited both enzymes non-selectively. |
| Conditions | In vitro enzyme inhibition assays using isolated human SIRT1 and SIRT2. |
Why This Matters
For procurement, this indicates that the 6-isopropyl motif is not a generic lipophilic group but a specific structural feature conferring target selectivity, which is critical for SAR studies in sirtuin drug discovery.
- [1] B. R. Bhattarai, et al. Synthesis of indole inhibitors of silent information regulator 1 (SIRT1), and their evaluation as cytotoxic agents. Eur. J. Med. Chem., 2020, 207, 112764. View Source
